3-Methyl-1-(quinolin-3-yl)butan-1-one
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Overview
Description
3-Methyl-1-(quinolin-3-yl)butan-1-one is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(quinolin-3-yl)butan-1-one typically involves the reaction of quinoline derivatives with appropriate reagents. One common method involves the reaction of 3-quinolinecarboxaldehyde with methylmagnesium bromide, followed by the addition of butanone under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(quinolin-3-yl)butan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: 3-Methyl-1-(quinolin-3-yl)butanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-1-(quinolin-3-yl)butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(quinolin-3-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 3-Methyl-1-(quinolin-3-yl)butan-1-one, known for its antimalarial properties.
2-Methylquinoline: A derivative with similar structural features but different biological activities.
4-Hydroxyquinoline: Known for its antimicrobial properties and used in various medicinal applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H15NO |
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Molecular Weight |
213.27 g/mol |
IUPAC Name |
3-methyl-1-quinolin-3-ylbutan-1-one |
InChI |
InChI=1S/C14H15NO/c1-10(2)7-14(16)12-8-11-5-3-4-6-13(11)15-9-12/h3-6,8-10H,7H2,1-2H3 |
InChI Key |
WQKDPDVRJBGDGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1=CC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
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